molecular formula C22H16BrN3O4S B2380917 Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-23-4

Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2380917
CAS No.: 851947-23-4
M. Wt: 498.35
InChI Key: XQLBVKAKXZEBKW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. The molecule features a 4-bromobenzamido substituent at position 5, a phenyl group at position 3, and an ethyl ester moiety at position 1. This compound belongs to a broader class of thienopyridazines, which are studied for their diverse biological activities, including adenosine receptor modulation and tau aggregation inhibition . The bromine atom at the para position of the benzamido group introduces steric and electronic effects that influence receptor binding and metabolic stability, distinguishing it from analogs with other halogen substituents .

Properties

IUPAC Name

ethyl 5-[(4-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBVKAKXZEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16BrN3O3SC_{19}H_{16}BrN_{3}O_{3}S, with a molecular weight of 432.31 g/mol. The structure features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.

Antibacterial Activity

A study evaluated the antibacterial properties of several thienopyridine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values were determined using the paper disk diffusion method against various bacterial strains.

CompoundGram-positive (B. subtilis)Gram-positive (S. aureus)Gram-negative (E. coli)Gram-negative (S. typhi)
Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl...12.5 µg/ml12.5 µg/ml25 µg/ml50 µg/ml
Control (Standard Antibiotic)0.5 µg/ml0.5 µg/ml1 µg/ml1 µg/ml

The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .

Anticancer Activity

In another study focused on anticancer properties, this compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings suggest that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, indicating its potential as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial cell wall synthesis and cancer cell proliferation. The presence of the bromobenzamide moiety enhances its interaction with target sites due to increased lipophilicity and electronic effects.

Case Studies

  • Study on Antibacterial Efficacy : A research team synthesized various thienopyridines and evaluated their antibacterial effects. Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl... was among the most potent compounds tested against Staphylococcus aureus and Bacillus subtilis, demonstrating a clear structure–activity relationship where modifications to the side chains affected potency .
  • Anticancer Screening : A comprehensive screening of thienopyridine derivatives revealed that ethyl 5-(4-bromobenzamido)-4-oxo... showed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms as evidenced by flow cytometry assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Thienopyridazine derivatives share the core scaffold but differ in substituents at positions 3, 5, and 5. Key analogs and their structural differences are summarized below:

Compound Name Substituents Molecular Weight Key Modifications Reference
Target Compound 5-(4-bromobenzamido), 3-phenyl, 1-ethyl ester 531.34 Bromine at para position of benzamido
Ethyl 5-(2-fluorobenzamido)-4-oxo-3-phenyl analog 5-(2-fluorobenzamido) 437.45 Fluorine at ortho position of benzamido
Compound 66 () 5-(methylamino), 3-(4-chlorophenyl) 437.86 Methylamino at position 5, 4-chlorophenyl at position 3
Compound 13b () 3-(4-tert-butylphenyl) 409.46 Bulky tert-butyl group at position 3

Key Observations :

  • Substituent Effects : The 4-chlorophenyl group in Compound 66 increases electron-withdrawing effects, while the tert-butyl group in Compound 13b enhances hydrophobic interactions with receptor pockets .

Key Findings :

  • A1AR Activity : The tert-butylphenyl substituent in Compound 13b confers higher antagonistic potency compared to the target compound’s phenyl group, suggesting bulky substituents enhance receptor interactions .
  • Tau Inhibition : Chloro/bromo substituents at position 7 (e.g., Compound 67) improve tau aggregation inhibition, implying halogenated analogs may optimize neuroprotective effects .

Yield Comparison :

  • Brominated analogs (e.g., Compound 68, ) show higher yields (~75–79%) compared to chlorinated derivatives (e.g., Compound 66, 27%), likely due to improved reactivity of bromine in substitution reactions .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of a thieno[3,4-d]pyridazine core. Key steps include:

  • Condensation : Reacting substituted benzaldehyde derivatives (e.g., 4-bromobenzaldehyde) with thiosemicarbazide to form thiosemicarbazone intermediates.
  • Cyclization : Using ethyl acetoacetate under acidic conditions to assemble the fused thienopyridazine ring .
  • Functionalization : Introducing the 4-bromobenzamido group via nucleophilic acyl substitution or coupling reactions.

Q. Critical Parameters :

  • Temperature control (reflux in toluene or DCM).
  • Catalysts (e.g., acetic acid for cyclization).
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration. For example, the ethyl ester group appears as a quartet (~4.3 ppm) and triplet (~1.3 ppm) in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at ~515.2 g/mol).
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Data Interpretation Tip : Cross-validate IR peaks (e.g., carbonyl stretches at ~1727 cm1^{-1}) with functional groups to resolve ambiguities .

Q. How do functional groups (e.g., 4-bromobenzamido, ethyl ester) influence its chemical reactivity?

  • 4-Bromobenzamido : Participates in nucleophilic substitutions (e.g., Suzuki couplings for diversification). Bromine enhances electrophilicity, enabling cross-coupling reactions .
  • Ethyl Ester : Hydrolyzes to carboxylic acid under basic conditions, facilitating prodrug strategies or salt formation .
  • Thienopyridazine Core : Electron-deficient nature promotes π-π stacking with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities across analogs?

Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:

  • SAR Studies : Compare analogs (e.g., 4-bromo vs. 4-nitrobenzamido derivatives) in standardized assays (Table 1).
  • Kinetic Assays : Measure IC50_{50} shifts in target inhibition (e.g., Hedgehog pathway vs. adenosine A1 receptor modulation) .

Table 1 : Substituent Impact on Biological Activity

SubstituentTarget PathwayIC50_{50} (µM)Reference
4-BromobenzamidoHedgehog signaling0.8–2.1
4-NitrobenzamidoNeuroprotection12.5
4-FluorophenylAdenosine A1 receptor20–100

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • LogP Optimization : Target LogP ~2–3 via substituent modifications (e.g., replacing bromine with trifluoromethyl to balance lipophilicity).
  • Molecular Dynamics : Simulate interactions with P-glycoprotein to avoid efflux .
  • In Silico BBB Prediction : Tools like SwissADME predict passive diffusion potential .

Case Study : Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo analogs showed improved BBB penetration after isopropyl ester hydrolysis .

Q. What mechanistic insights explain its dual role as an enzyme inhibitor and receptor antagonist?

  • Enzyme Inhibition : The thienopyridazine core binds lactate dehydrogenase’s active site, blocking NADH cofactor interaction via H-bonding with Arg168 .
  • Receptor Antagonism : The 4-bromobenzamido group sterically hinders agonist binding to the adenosine A1 receptor’s allosteric site .

Q. Experimental Validation :

  • X-ray crystallography of enzyme-inhibitor complexes.
  • Radioligand displacement assays (e.g., 3^3H-CCPA for A1 receptor) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80) .
  • Prodrug Design : Synthesize phosphate esters or PEGylated derivatives for enhanced hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .

Q. What are the best practices for validating target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of target proteins (e.g., Gli1 in Hedgehog pathway) .
  • Knockdown/Rescue Experiments : Use siRNA to verify phenotype specificity .
  • Biochemical Fractionation : Isolate membrane-bound vs. cytosolic targets to localize interactions .

Q. How do crystallographic data (e.g., SHELX-refined structures) inform SAR studies?

  • Torsion Angle Analysis : Identify rigid vs. flexible regions for substituent placement (e.g., para-substituted benzamido groups favor planar binding).
  • Electron Density Maps : Resolve halogen bonding (Br···O interactions at 3.2 Å) critical for potency .

Tool Recommendation : SHELXL for refining high-resolution (<1.5 Å) structures to guide analog design .

Q. What strategies mitigate off-target effects in in vivo models?

  • Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., glutathione adducts) .
  • Dose Escalation : Establish MTD (maximum tolerated dose) in rodents using pharmacokinetic modeling .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) .

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